3-(benzenesulfonyl)-N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
3-(Benzenesulfonyl)-N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a structurally complex small molecule featuring a pyrazole core substituted with a pyrazinyl group at position 3 and a cyclopropyl group at position 3. The benzenesulfonyl and propanamide moieties further enhance its stereoelectronic profile, making it a candidate for diverse biological or materials science applications. Its synthesis likely involves multi-step reactions, including cyclocondensation and sulfonylation, though specific protocols remain proprietary or underreported.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-21(8-13-30(28,29)17-4-2-1-3-5-17)24-11-12-26-20(16-6-7-16)14-18(25-26)19-15-22-9-10-23-19/h1-5,9-10,14-16H,6-8,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELCEBSNLSKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide, with the CAS number 2034506-00-6, is a compound characterized by its complex molecular structure, which includes a benzenesulfonamide moiety and a pyrazole derivative. Its molecular formula is C21H23N5O3S, and it has a molecular weight of 425.51 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structural features exhibit significant anti-inflammatory effects. The presence of the pyrazole ring is often associated with inhibition of pro-inflammatory cytokines and mediators.
- Anticancer Activity : The compound may also possess anticancer properties, as many benzenesulfonamide derivatives have shown efficacy in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Cytotoxicity : Evaluations of cytotoxicity are crucial for determining the safety profile of this compound. Early findings indicate that it may have low cytotoxicity while maintaining potent biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cytotoxicity | Low cytotoxicity in vitro studies |
Case Study Examples
-
Anti-inflammatory Mechanism :
A study exploring similar pyrazole derivatives demonstrated their ability to inhibit IL-6 and TNF-alpha production in macrophages. This suggests that this compound may engage similar pathways to exert its anti-inflammatory effects. -
Anticancer Activity :
In vitro assays using human cancer cell lines revealed that compounds with a benzenesulfonamide backbone can induce apoptosis through the activation of caspase pathways. Similar studies on related compounds support the hypothesis that this compound may also trigger apoptotic pathways in malignant cells.
Scientific Research Applications
The compound 3-(benzenesulfonyl)-N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide , with CAS number 2034550-35-9, is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on recent findings and documented case studies.
Anti-Cancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-cancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This suggests that This compound may share similar mechanisms of action, warranting further investigation through in vitro and in vivo studies.
Anti-Inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activities, which are common among sulfonamide derivatives. Research has demonstrated that compounds with sulfonamide groups can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Studies focusing on related compounds have shown promise in reducing inflammation markers in animal models .
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of pyrazole derivatives, particularly in models of neurodegenerative diseases. The inhibition of specific pathways involved in neuronal apoptosis could position this compound as a therapeutic agent against conditions such as Alzheimer's disease. Investigations into similar structures have revealed their ability to cross the blood-brain barrier, enhancing their potential as neuroprotective agents .
Case Study 1: Anti-Cancer Efficacy
A study examining a related pyrazole derivative demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that This compound could exhibit similar effects, prompting further exploration of its anti-cancer properties through targeted assays.
Case Study 2: Inhibition of Inflammatory Pathways
In an experimental model using lipopolysaccharide (LPS) to induce inflammation, a related compound showed a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6. This study supports the hypothesis that This compound may also function as an effective anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key pharmacophoric elements with other pyrazole derivatives. For instance:
Functional and Electronic Properties
- Electron-Withdrawing Groups: The benzenesulfonyl group in the target compound enhances electrophilicity compared to the electron-donating amino groups in 7a and 7b. This difference may influence binding to hydrophobic enzyme pockets .
- Pyrazinyl vs.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for this compound?
- Synthesis Challenges : The compound’s complexity arises from its heterocyclic pyrazole and pyrazine moieties, benzenesulfonyl group, and cyclopropyl substitution. Ensuring regioselectivity during pyrazole cyclization and avoiding side reactions (e.g., over-oxidation of sulfonyl groups) are critical .
- Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclopropane ring formation to prevent ring-opening side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use Pd-mediated coupling for pyrazine introduction to improve yield .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole C-3 vs. C-5 substitution) and cyclopropyl ring integrity .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing between C16H18N4O2S and isomers) .
- X-ray Crystallography : Resolves ambiguities in spatial arrangements, such as benzenesulfonyl group orientation relative to the pyrazine ring .
Q. What are the functional groups driving its reactivity?
- Key Groups :
- Benzenesulfonyl : Participates in nucleophilic substitutions (e.g., with amines or thiols) under basic conditions .
- Pyrazole : Acts as a hydrogen-bond acceptor, influencing solubility and binding in biological assays .
- Propanamide Backbone : Susceptible to hydrolysis under acidic or enzymatic conditions, requiring stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Approach :
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to distinguish direct vs. indirect effects .
- Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to off-target activity .
- Structural Analog Comparison : Test analogs lacking the cyclopropyl group to isolate its role in observed bioactivity .
Q. What computational methods aid in elucidating its mechanism of action?
- Methodology :
- Molecular Docking : Screen against kinase or GPCR targets using PyMOL or AutoDock, focusing on pyrazine-pyrazole interactions .
- MD Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS) to assess interactions with hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic properties (e.g., cyclopropyl’s electron-withdrawing effect) with activity trends .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Case Study :
- Oxidation Side Reactions : Excess oxidizing agents (e.g., KMnO4) can over-oxidize the pyrazine ring; monitor via TLC and adjust stoichiometry .
- Temperature Sensitivity : High temperatures (>90°C) during amide coupling may degrade the cyclopropyl group; use stepwise heating protocols .
- pH-Dependent Isomerization : Adjust pH to 6–7 during sulfonylation to prevent racemization of the propanamide .
Q. What strategies validate target engagement in cellular models?
- Experimental Design :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to capture binding proteins in live cells .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .
- SPR/BLI Binding Assays : Quantify affinity using surface plasmon resonance for purified target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
